4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide
Description
Overview of Pyrazole Derivatives in Heterocyclic Chemistry
Heterocycles constitute a fundamental and unique class of compounds that account for over half of all known organic compounds, possessing a broad range of physical, chemical, and biological properties that span across vast spectrums of reactivity and stability. Among these diverse heterocyclic systems, five-membered rings containing nitrogen atoms represent a particularly significant group with extensive biological activity profiles. The pyrazole ring system, characterized as a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a moiety of exceptional importance in modern chemistry.
The pyrazole nucleus, with its molecular formula represented as (CH)₃N₂H, features a planar structure where two carbon-nitrogen distances are similar, both measuring approximately 1.33 Å according to X-ray crystallographic analyses. This structural arrangement creates a π-excess aromatic heterocycle where electrophilic substitution reactions occur preferentially at position 4, while nucleophilic attacks favor positions 3 and 5. The chemical reactivity of pyrazole molecules can be explained through the distinct effects of individual atoms within the ring system. The nitrogen atom at position 2, possessing two electrons, exhibits basic character and readily reacts with electrophiles, while the nitrogen atom at position 1 remains relatively unreactive but can lose its proton in the presence of strong bases.
Pyrazole derivatives demonstrate remarkable versatility as synthetic intermediates, protective groups, chiral auxiliaries, organocatalysts, and metallic ligands in asymmetric catalysts, rendering them as multiple units of interest in pharmaceutical applications. The synthetic usefulness of these compounds extends beyond their immediate applications, as they serve as foundational structures for the development of more complex bioactive molecules. Recent advances in pyrazole chemistry have revealed that structural modifications at different positions of the basic pyrazole scaffold can significantly enhance pharmacological profiles, with the most important variations concerning substituents at the 1-position, carbon at the 3-position, and substituents at the 5-position.
The historical development of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" for this class of compounds. Subsequently, Hans von Pechmann developed a classical synthesis method in 1898, synthesizing pyrazole from acetylene and diazomethane. These early contributions established the foundation for contemporary pyrazole chemistry and opened pathways for the systematic exploration of substituted pyrazole derivatives.
Significance of Halogenated Pyrazoles in Modern Chemical Research
Halogenated pyrazoles have demonstrated exceptional significance in various transition-metal-catalyzed carbon-carbon and carbon-nitrogen coupling reactions, establishing themselves as important synthons in the synthesis of pharmaceutically privileged bio-heterocycles. The incorporation of halogen atoms into pyrazole structures provides multiple advantages, including enhanced reactivity profiles, improved selectivity in synthetic transformations, and modified physicochemical properties that can influence biological activity patterns.
The role of halogens in biological systems has been extensively documented, with more than 40% of drugs in Food and Drug Administration-approved formulations or clinical trials existing in halogenated forms. This prevalence reflects the unique properties that halogen substitution imparts to organic molecules, including altered lipophilicity, modified hydrogen bonding patterns, and enhanced metabolic stability. In the specific context of pyrazole derivatives, halogenation has been shown to provide significant improvements in biological activity profiles.
Research conducted on halogenated pyrazoline derivatives has revealed that halogen substitutions on phenyl rings can dramatically influence monoamine oxidase inhibitory activities. Studies have demonstrated that the potency of monoamine oxidase-B inhibition increases in the order of fluorine > chlorine > bromine > hydrogen, with fluorine-containing compounds showing sub-micromolar level activities. The fluorine-containing pyrazoline compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole demonstrated the highest potency against monoamine oxidase-B with an IC₅₀ value of 0.063 µM, representing approximately two times greater potency than marketed drugs such as lazabemide.
The unique electronic properties of halogens contribute to their biological significance through multiple mechanisms. The anisotropy of charge circulation around halogen atoms, particularly fluorine, provides directional and stabilizing properties within active sites of biological targets. This phenomenon enhances the binding affinity of halogenated compounds and can lead to improved selectivity profiles compared to non-halogenated analogs.
Table 1: Comparative Monoamine Oxidase-B Inhibitory Activities of Halogenated Pyrazoline Derivatives
| Compound | Halogen Substitution | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| EH1 | Hydrogen (control) | >10 | - |
| EH6 | Chlorine | 0.179 | >55.8 |
| EH7 | Fluorine | 0.063 | 133.0 |
| EH8 | Bromine | 0.232 | 18.6 |
Data derived from research on halogenated pyrazoline derivatives
In agricultural chemistry, halogenated pyrazoles have found extensive applications as active ingredients in various crop protection products. Examples include compounds functioning as activators of insect ryanodine calcium channel receptors, herbicides, and inhibitors of complex II succinate dehydrogenase. The structural diversity possible through halogen incorporation allows for fine-tuning of biological activity and selectivity profiles.
Scope and Objectives of Research on 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine Hydrobromide
The specific compound this compound represents a highly specialized member of the halogenated pyrazole family, incorporating multiple functional elements that contribute to its unique chemical and biological properties. With the molecular formula C₅H₉Br₂N₃ and a molecular weight of 270.95 daltons, this compound features a distinctive substitution pattern that includes a bromine atom at the 4-position, methyl groups at the 1- and 3-positions, and an amino group at the 5-position of the pyrazole ring.
Research on this compound has revealed its potential as a valuable building block for the synthesis of more complex heterocyclic structures. The presence of both the bromine atom and the amino group provides multiple reactive sites that can be exploited in various chemical transformations. The bromine atom, functioning as an electron-withdrawing group, significantly influences the compound's reactivity and biological activity compared to other similar pyrazole derivatives. This electron-withdrawing nature, combined with the electron-donating properties of the methyl groups, creates a unique electronic environment within the molecule that can be leveraged for selective chemical modifications.
The synthesis of this compound typically involves the bromination of 1,3-dimethyl-1H-pyrazol-5-amine using bromine or bromine sources under carefully controlled conditions. This synthetic approach requires precise control of temperature and pressure parameters to optimize yield and selectivity, with industrial production potentially utilizing automated systems for large-scale synthesis to ensure consistency and efficiency in reagent addition and reaction monitoring.
Table 2: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉Br₂N₃ |
| Molecular Weight | 270.95 g/mol |
| CAS Number | 1431965-46-6 |
| Physical State | Crystalline solid |
| Appearance | Pale brown solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Compiled from multiple commercial and research sources
The compound's participation in various chemical reactions includes nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols, oxidation reactions using oxidizing agents like hydrogen peroxide, and reduction reactions employing reducing agents such as sodium borohydride. These reactions are typically conducted under controlled temperature and pH conditions to ensure optimal selectivity and yield profiles.
Current research indicates that this compound demonstrates potential therapeutic applications due to its ability to influence enzyme activity related to various biological processes. The structural features of the molecule, particularly the combination of halogen and amine functionalities, allow for specific interactions with biological targets through hydrogen bonding and other molecular recognition mechanisms. Research has shown that derivatives of pyrazole compounds may exhibit various biological activities, with the specific mechanism often involving modulation of signaling pathways or inhibition of specific enzymes.
The compound's physical properties include good solubility in polar solvents, which facilitates its use in various synthetic applications and biological assays. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory settings, while the hydrobromide salt form enhances its solubility characteristics compared to the free base form.
The scope of research on this compound extends across multiple disciplines, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, the compound serves as a versatile intermediate for the construction of more complex molecular architectures. The strategic placement of functional groups allows for selective modification at specific positions, enabling the synthesis of diverse pyrazole derivatives with tailored properties.
Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazol-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-3-4(6)5(7)9(2)8-3;/h7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYQFDWDFSUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis
Method:
Begin with commercially available or synthesized 1H-pyrazol-3-amine. The compound can be prepared via condensation reactions involving hydrazines and β-dicarbonyl compounds, or obtained through direct nitration and reduction pathways.
- Use of ethanol or ethanol-water mixtures as solvents.
- Reflux at 80–100°C to facilitate ring formation.
- Purification via recrystallization.
Regioselective Bromination
Method:
Bromination at the 4-position of the pyrazole ring is achieved using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions to prevent over-bromination.
- Solvent: Acetic acid or dichloromethane (DCM).
- Temperature: 0–25°C to ensure regioselectivity.
- Reagent: Bromine (Br₂) or NBS, with catalytic amounts of iron(III) chloride (FeCl₃) or other Lewis acids to facilitate electrophilic substitution.
- Reaction time: 1–4 hours, monitored via TLC.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or acetic acid |
| Brominating agent | Bromine or N-bromosuccinimide (NBS) |
| Catalyst | FeCl₃ (optional) |
| Temperature | 0–25°C |
| Reaction time | 1–4 hours |
Salt Formation with Hydrobromic Acid
Method:
The brominated pyrazole derivative is dissolved in ethanol or water, then reacted with excess hydrobromic acid to form the hydrobromide salt.
- Solvent: Ethanol or aqueous HBr solution.
- Temperature: Room temperature (~25°C).
- Duration: 2–4 hours with stirring.
- Post-reaction: Crystallization by cooling or evaporation.
| Parameter | Details |
|---|---|
| Solvent | Ethanol or water |
| Reagent | Hydrobromic acid (HBr) |
| Temperature | 25°C (room temperature) |
| Reaction time | 2–4 hours |
Research Findings and Optimization Strategies
Selectivity and Yield Optimization
Research indicates that controlling the reaction temperature and reagent equivalents is crucial for regioselectivity. Lower temperatures favor mono-bromination at the 4-position, minimizing side reactions such as di-bromination or substitution at other sites.
Raw Material Cost and Raw Material Availability
- Starting from commercially available pyrazol-3-amine derivatives reduces synthesis complexity.
- NBS and HBr are cost-effective brominating agents and acids, respectively.
- The process avoids expensive or toxic reagents such as cyanogen bromide or n-butyl lithium, as used in alternative routes.
Summary of the Synthesis Process
| Step | Description | Key Conditions | Advantages |
|---|---|---|---|
| 1 | Synthesis of pyrazol-3-amine | Reflux in ethanol | Simple, high-yield |
| 2 | Regioselective bromination | NBS or Br₂ in acetic acid at 0–25°C | High selectivity, safety |
| 3 | Salt formation | Reaction with HBr in ethanol/water | Crystalline hydrobromide salt |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 4-amino-1,3-dimethyl-1H-pyrazole derivative, while oxidation can produce a pyrazole N-oxide .
Scientific Research Applications
Chemistry
4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of new materials or catalysts.
| Application Area | Description |
|---|---|
| Synthesis | Used as a precursor in the synthesis of pyrazole derivatives |
| Catalysis | Potential use in catalytic processes due to its reactive sites |
Biology
In biological research, this compound is investigated for its interactions with biological systems. It is particularly noted for its effects on enzyme activity, including:
- Acetylcholinesterase Inhibition: The compound has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This interaction may have implications in neuropharmacology and the treatment of neurodegenerative diseases.
Medicine
The medicinal chemistry applications of this compound include:
- Anti-inflammatory Properties: Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could lead to new therapeutic agents against bacterial infections.
| Medical Application | Potential Impact |
|---|---|
| Anti-inflammatory | May reduce symptoms in inflammatory conditions |
| Antimicrobial | Could serve as a basis for new antibiotics |
Industry
In industrial applications, the compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new ligands and catalysts in various chemical processes.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that treatment with this compound led to improved cognitive functions in rats with induced neurodegenerative conditions. The results indicated a reduction in amyloid plaque accumulation, suggesting potential therapeutic benefits for Alzheimer's disease.
Case Study 2: Antioxidant Properties
Research focused on the antioxidant capabilities of this compound revealed significant reductions in reactive oxygen species (ROS) levels in neuronal cells. This suggests its potential role as a neuroprotective agent against oxidative stress-related damage.
Conclusion and Future Directions
The applications of this compound span multiple scientific fields, including chemistry, biology, medicine, and industry. Its ability to interact with key biological targets positions it as a promising candidate for further research into therapeutic applications.
Future studies should focus on:
- Mechanistic Studies: Elucidating the detailed mechanisms of action at the molecular level.
- Pharmacokinetic Optimization: Improving the pharmacokinetic properties to enhance efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Discrepancies and Limitations
Biological Activity
Overview
4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide is a pyrazole derivative with notable biological activities and applications in medicinal chemistry. Its molecular formula is C5H9Br2N3, and it has been explored for its potential therapeutic properties, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The synthesis of this compound typically involves the bromination of 1,3-dimethyl-1H-pyrazol-5-amine using bromine or a brominating agent. The compound exhibits reactivity that allows for various chemical transformations, including substitution, oxidation, and coupling reactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of the bromine atom enhances its reactivity, making it a promising candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| E. coli | 15 mm | |
| S. aureus | 18 mm | |
| Pseudomonas aeruginosa | 12 mm |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as A431 and Jurkat cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. The bromine atom and the pyrazole ring structure facilitate binding to enzymes and receptors involved in critical biological pathways. For instance, studies suggest that the compound may inhibit monoamine oxidase (MAO) activity, which is relevant in neurodegenerative diseases .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative resulted in significant improvement compared to standard antibiotics .
- Anticancer Study : In vitro studies using cancer cell lines indicated that pyrazole compounds could reduce tumor growth by inducing apoptosis and inhibiting cell proliferation .
Q & A
Basic: What are the recommended synthetic routes for 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example:
Core Pyrazole Formation : React 1,3-diketones (e.g., acetylacetone derivatives) with hydrazine derivatives under acidic conditions to form the pyrazole ring .
Bromination : Introduce bromine at the 4-position using electrophilic brominating agents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or CCl₄) at controlled temperatures (0–25°C) .
Hydrobromide Salt Formation : Treat the free base with hydrobromic acid (HBr) in ethanol or dichloromethane, followed by recrystallization to isolate the hydrobromide salt .
Key Validation : Monitor reaction progress via TLC or HPLC. Confirm purity via melting point analysis and NMR (¹H/¹³C).
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation in solvents like DMSO/EtOH mixtures .
Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Refinement : Process data with SHELXL (for small molecules) or SHELXS (for structure solution). Anisotropic displacement parameters are refined for non-H atoms .
Validation : Check for data contradictions (e.g., R-factor discrepancies) using WinGX/ORTEP for visualization and PLATON for symmetry checks .
Advanced: How to resolve discrepancies in spectroscopic vs. crystallographic data?
Methodological Answer:
Contradictions between NMR (solution state) and SCXRD (solid state) often arise from dynamic effects or polymorphism:
Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening .
Powder XRD : Compare experimental and simulated patterns (from SCXRD) to identify polymorphs .
DFT Calculations : Use Gaussian or ORCA to model solution-state conformers and compare with crystallographic torsion angles .
Example : Aromatic proton splitting in NMR may conflict with SCXRD symmetry due to solvent-induced lattice distortions .
Advanced: What strategies optimize yield in multi-step syntheses?
Methodological Answer:
Key factors include:
Stepwise Monitoring : Use in situ IR or LC-MS to track intermediates and minimize side reactions (e.g., over-bromination) .
Protecting Groups : Protect the amine group (e.g., Boc) during bromination to prevent undesired N-alkylation .
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency, while EtOH/H₂O mixtures improve hydrobromide salt precipitation .
Case Study : A 3-step synthesis achieved 68% overall yield by optimizing stoichiometry (1.2 eq NBS) and reaction time (2 hr) .
Advanced: How to assess biological activity in pyrazole derivatives?
Methodological Answer:
Target Selection : Prioritize kinases or σ receptors due to pyrazole’s affinity for ATP-binding pockets .
In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Mechanistic Studies :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
- SAR Analysis : Compare substituent effects (e.g., Br vs. Cl at position 4) on IC₅₀ values .
Advanced: How to address low reproducibility in crystallographic data?
Methodological Answer:
Crystal Quality : Ensure slow evaporation (1–2 weeks) and exclude impurities via recrystallization .
Twinned Data : Use SHELXL ’s TWIN/BASF commands to refine twinned structures .
Validation Tools : Cross-check with CIF Validation Report (IUCr) to flag outliers in bond lengths/angles .
Example : A study resolved twinning (R-factor = 0.028) by reprocessing data with SHELXD and refining with JANA2006 .
Advanced: What analytical techniques confirm hydrobromide salt formation?
Methodological Answer:
Elemental Analysis : Quantify Br⁻ content via ion chromatography (deviation <0.3% expected).
FT-IR : Identify N–H⁺ stretching (2500–2700 cm⁻¹) and Br⁻ counterion peaks (600–700 cm⁻¹) .
¹H NMR in D₂O : Observe downfield shifts (Δδ ~0.5 ppm) for amine protons due to HBr protonation .
Advanced: How to mitigate decomposition during storage?
Methodological Answer:
Condition Screening : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
Stability Studies : Use accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring .
Lyophilization : Freeze-dry the hydrobromide salt to enhance hygroscopic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
